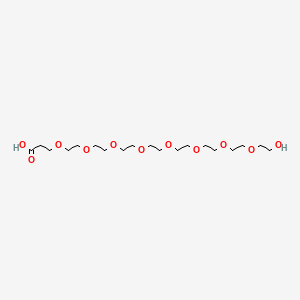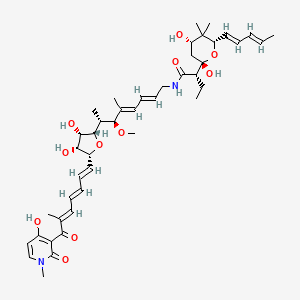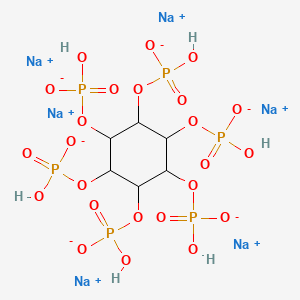
Hydroxy-PEG8-acid
Übersicht
Beschreibung
Hydroxy-PEG8-acid is a derivative of polyethylene glycol (PEG) that contains a hydroxyl group and a terminal carboxylic acid. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The molecular formula of this compound is C19H38O11, and it has a molecular weight of 442.5 g/mol . The presence of both hydroxyl and carboxylic acid groups makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxy-PEG8-acid is typically synthesized through the reaction of polyethylene glycol with ethylene oxide, followed by the introduction of a terminal carboxylic acid group. The process involves the following steps:
Ethoxylation: Polyethylene glycol is reacted with ethylene oxide in the presence of an acidic or basic catalyst to form PEG derivatives.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation and carboxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxy-PEG8-acid undergoes various chemical reactions, including:
Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives to form esters.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, while the carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions:
Esterification: Carboxylic acids or anhydrides, with catalysts such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Amides: Formed from amidation reactions.
Esters: Formed from esterification reactions.
Aldehydes and Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Hydroxy-PEG8-acid has a wide range of applications in scientific research, including:
Wirkmechanismus
Hydroxy-PEG8-acid can be compared with other PEG derivatives, such as:
Methoxy-PEG: Contains a methoxy group instead of a hydroxyl group, which limits its reactivity compared to this compound.
Carboxy-PEG: Contains only a carboxylic acid group without the hydroxyl group, making it less versatile for certain reactions.
Amino-PEG: Contains an amino group, which provides different reactivity and applications compared to this compound.
Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide a wide range of reactivity and applications. Its hydrophilic nature and ability to form stable covalent bonds make it a valuable compound in various fields of research and industry .
Vergleich Mit ähnlichen Verbindungen
- Methoxy-PEG
- Carboxy-PEG
- Amino-PEG
Hydroxy-PEG8-acid stands out due to its dual functional groups, which offer greater versatility in chemical modifications and applications.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O11/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h20H,1-18H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBLNDCLYGWOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















